molecular formula C22H22F3N3O4S B14999415 Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate

Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate

Cat. No.: B14999415
M. Wt: 481.5 g/mol
InChI Key: MHEODOLURDJDRT-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate is a synthetic organic compound characterized by its trifluoromethyl group, phenoxyacetamido moiety, and benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 2-phenoxyacetic acid and 6-(propan-2-yl)-1,3-benzothiazole These intermediates are then subjected to amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzothiazole ring may interact with specific amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate: Characterized by its trifluoromethyl group and benzothiazole ring.

    Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(methyl)-1,3-benzothiazol-2-YL]amino}propanoate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Ethyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the benzothiazole ring can provide specific interactions with biological targets.

Properties

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C22H22F3N3O4S/c1-13(2)14-9-10-16-17(11-14)33-20(26-16)28-21(19(30)31-3,22(23,24)25)27-18(29)12-32-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

MHEODOLURDJDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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